7-Bromo-4,5-difluoro-3-hydroxyindoline
Overview
Description
7-Bromo-4,5-difluoro-3-hydroxyindoline is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound features bromine and fluorine substitutions, which can enhance its biological activity and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4,5-difluoro-3-hydroxyindoline typically involves the halogenation of an indoline precursor. One common method includes the bromination of 4,5-difluoroindoline using bromine or N-bromosuccinimide (NBS) under controlled conditions. The hydroxyl group can be introduced via a hydroxylation reaction using appropriate oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes halogenation, hydroxylation, and purification steps to ensure high yield and purity. Advanced techniques such as continuous flow chemistry can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4,5-difluoro-3-hydroxyindoline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 7-bromo-4,5-difluoro-3-oxoindoline.
Reduction: Formation of 7-bromo-4,5-difluoroindoline.
Substitution: Formation of various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-4,5-difluoro-3-hydroxyindoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-4,5-difluoro-3-hydroxyindoline involves its interaction with specific molecular targets. The bromine and fluorine substitutions can enhance its binding affinity to enzymes and receptors. The hydroxyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
7-Bromoindoline: Lacks the fluorine substitutions, which may result in different biological activities.
4,5-Difluoroindoline: Lacks the bromine and hydroxyl groups, affecting its chemical reactivity and biological properties.
3-Hydroxyindoline: Lacks the halogen substitutions, which can influence its stability and activity.
Uniqueness: 7-Bromo-4,5-difluoro-3-hydroxyindoline is unique due to its specific combination of bromine, fluorine, and hydroxyl substitutions. This combination can enhance its chemical stability, biological activity, and potential as a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
7-bromo-4,5-difluoro-2,3-dihydro-1H-indol-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO/c9-3-1-4(10)7(11)6-5(13)2-12-8(3)6/h1,5,12-13H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPBYLUGUMHLKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C(=CC(=C2N1)Br)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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